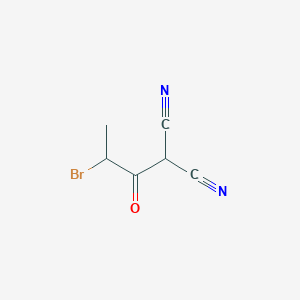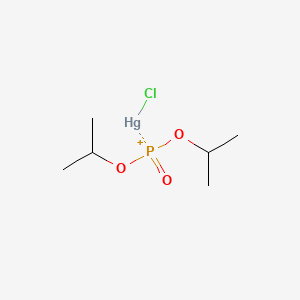![molecular formula C12H18N2S2 B14489942 [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide CAS No. 65433-81-0](/img/structure/B14489942.png)
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is a chemical compound known for its unique structure and properties It features a cyclopropene ring substituted with tert-butylsulfanyl groups and a cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyanamide moiety can be reduced to primary amines.
Substitution: The tert-butylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyanamide moiety would yield primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is not well-documented. its reactivity suggests that it may interact with molecular targets through its functional groups. The tert-butylsulfanyl groups and cyanamide moiety may participate in various chemical interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide: Unique due to its specific substitution pattern.
Cyclopropene derivatives: Similar in structure but may lack the tert-butylsulfanyl groups.
Cyanamide derivatives: Similar in containing the cyanamide moiety but may have different substituents on the cyclopropene ring.
Uniqueness
The uniqueness of this compound lies in its combination of tert-butylsulfanyl groups and a cyanamide moiety on a cyclopropene ring
Propriétés
Numéro CAS |
65433-81-0 |
|---|---|
Formule moléculaire |
C12H18N2S2 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
[2,3-bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C12H18N2S2/c1-11(2,3)15-9-8(14-7-13)10(9)16-12(4,5)6/h1-6H3 |
Clé InChI |
XLUVNLWJDWQAGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C1=NC#N)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


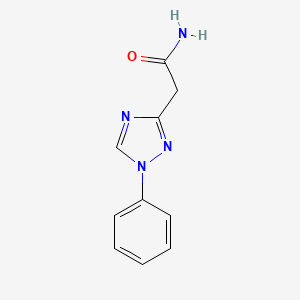
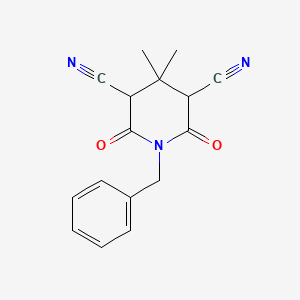
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

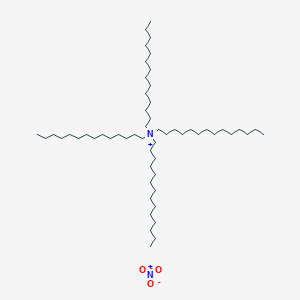
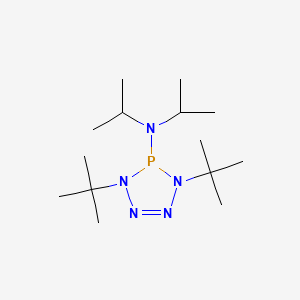
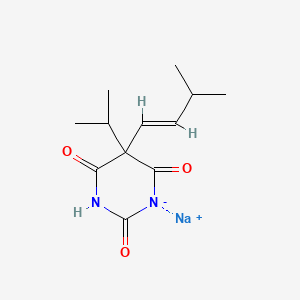
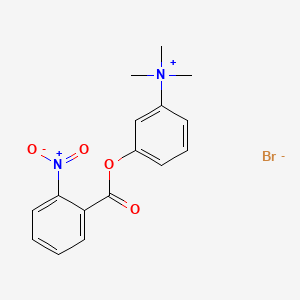
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
